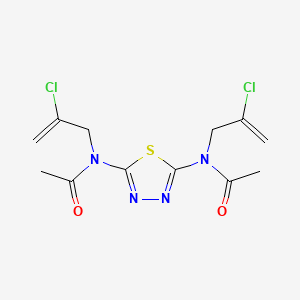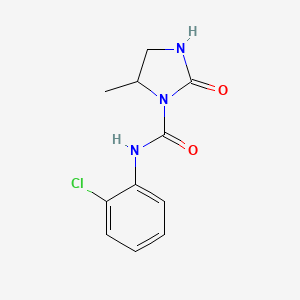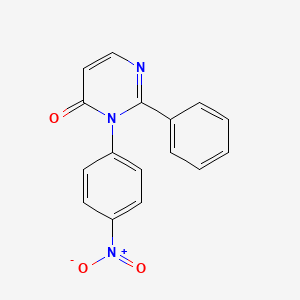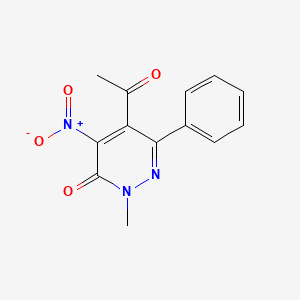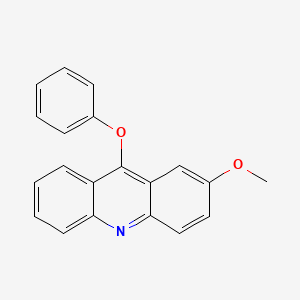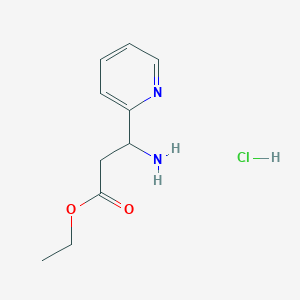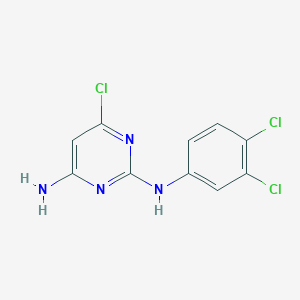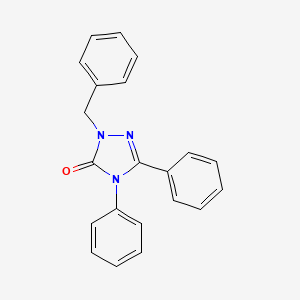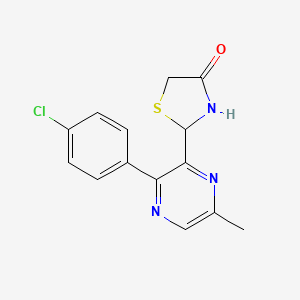
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyrazine ring. The presence of a chlorophenyl group and a methyl group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and reaction time.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinone derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
2-(Substituted Phenyl)-thiazolidin-4-one: Similar structure but different substituents on the phenyl ring.
3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one: Contains a thioxo group instead of a pyrazine ring.
Uniqueness
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is unique due to its combined thiazolidine and pyrazine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H12ClN3OS |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-methylpyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-6-16-12(9-2-4-10(15)5-3-9)13(17-8)14-18-11(19)7-20-14/h2-6,14H,7H2,1H3,(H,18,19) |
InChI Key |
WRKUFZWLRXYSJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C2NC(=O)CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
![3-Phenylpyrido[3,4-e][1,2,4]triazine](/img/structure/B12924654.png)
